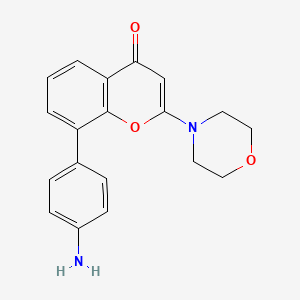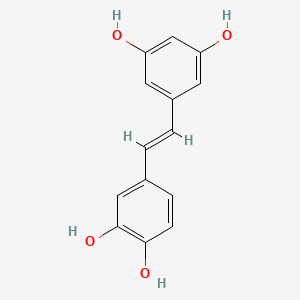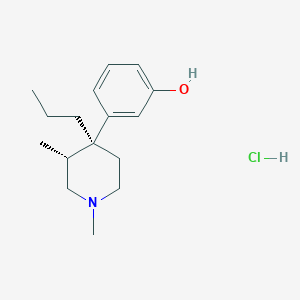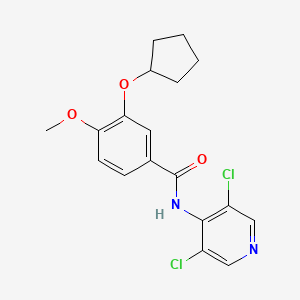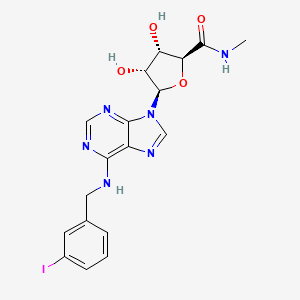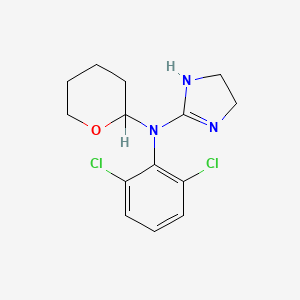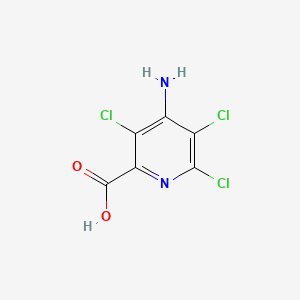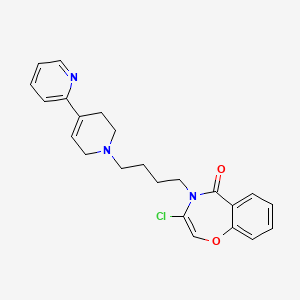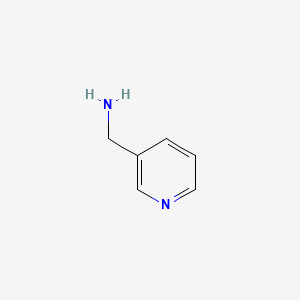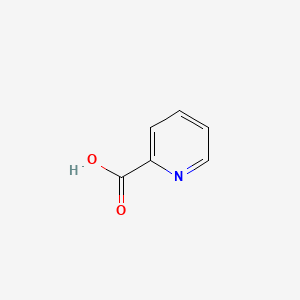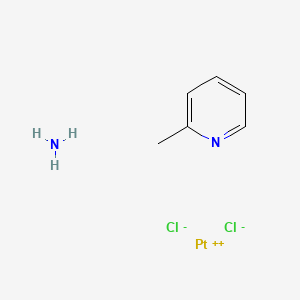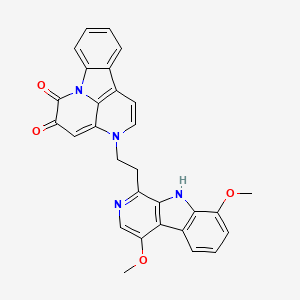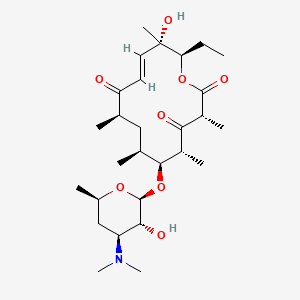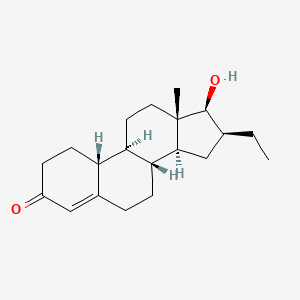
Oxendolone
Overview
Description
Oxendolone is an organic molecular entity . It is a synthetic hormone with anabolic and androgenic properties .
Synthesis Analysis
The synthesis of the two epimeric oxandrolone metabolites—17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one and 17α-hydroxymethyl-17β-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one—using a fungus (Cunninghamella elegans) based protocol has been reported .Molecular Structure Analysis
Oxendolone has a molecular formula of C20H30O2 . Its average mass is 302.451 Da and its monoisotopic mass is 302.224579 Da .Chemical Reactions Analysis
Oxendolone is stable against heat, humidity, and indoor light. It is converted to the 16α- and 17α-epimers under the influence of sunlight .Physical And Chemical Properties Analysis
Oxendolone has a density of 1.1±0.1 g/cm^3, a boiling point of 451.7±45.0 °C at 760 mmHg, and a flash point of 192.4±21.3 °C . It has a molar refractivity of 87.7±0.4 cm^3, a polar surface area of 37 Å^2, and a molar volume of 274.0±5.0 cm^3 .Scientific Research Applications
Anti-androgenic Effects on Prostatic Hyperplasia
Oxendolone has been studied for its anti-androgenic effects, particularly in the context of benign prostatic hyperplasia (BPH). Research involving experimentally induced canine BPH demonstrated that Oxendolone, particularly when used in combination with medroxyprogesterone acetate (MPA), led to significant reductions in prostate weight. These findings suggest potential therapeutic applications of Oxendolone in managing conditions like BPH, though the study also noted the importance of considering the anti-estrogenic properties of MPA in interpreting these effects (Okada et al., 2004).
Impact on Hormonal and Receptor Levels
Further investigation into the hormonal effects of Oxendolone revealed its influence on blood hormone analysis in dogs with experimentally induced BPH. While medroxyprogesterone acetate significantly decreased androgen levels, Oxendolone did not exhibit a direct influence on these hormones. This study provides insights into the nuanced effects of Oxendolone on hormonal and receptor levels, which could inform its use in clinical settings (Okada et al., 1988).
Immunomodulatory Properties
Research has also delved into the immunomodulatory properties of Oxendolone, particularly in the context of cell-mediated immunity. A study examining the effects of Oxendolone on the mammalian immune system found that it modulates certain aspects of cell-mediated immunity, suggesting potential therapeutic applications beyond its known anabolic effects. This study highlighted a decrease in mixed leukocyte response and cytotoxic T cell activity at higher doses, indicating an impairment in cell-mediated immunity following exposure to Oxendolone (Karrow et al., 2000).
Potential Therapeutic Applications
While the primary focus of Oxendolone research has been on its anti-androgenic and immunomodulatory effects, these studies collectively suggest broader therapeutic potential for Oxendolone in treating conditions associated with hormonal imbalances and immune system modulation. Future research could explore additional applications, including the treatment of other conditions where modulation of androgenic activity or immune response is beneficial.
- Study of the effect of an anti-androgen (Oxendolone) on experimentally induced canine prostatic hyperplasia (Okada et al., 2004)
- Study of the effect of an anti-androgen (Oxendolone) on experimentally induced canine prostatic hyperplasia (Okada et al., 1988)
- OXYMETHOLONE MODULATES CELL-MEDIATED IMMUNITY IN MALE B6C3F1 MICE (Karrow et al., 2000)
Safety And Hazards
It is recommended to avoid breathing mist, gas, or vapors of Oxendolone. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
Future Directions
Oxendolone is used to promote weight gain after weight loss following extensive surgery, chronic infections, or severe trauma, and in some patients who without definite pathophysiologic reasons fail to gain or to maintain normal weight, to offset the protein catabolism associated with prolonged administration of corticosteroids, and for the relief of the bone pain frequently accompanying osteoporosis . Its future directions could be further explored in these areas.
properties
IUPAC Name |
(8R,9S,10R,13S,14S,16S,17S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-3-12-11-18-17-6-4-13-10-14(21)5-7-15(13)16(17)8-9-20(18,2)19(12)22/h10,12,15-19,22H,3-9,11H2,1-2H3/t12-,15-,16+,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKLFGKATYPJPG-SSTBVEFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3CC[C@@]2([C@H]1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048814 | |
| Record name | Oxendolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxendolone | |
CAS RN |
33765-68-3 | |
| Record name | Oxendolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33765-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxendolone [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033765683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxendolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXENDOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN4I850D4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[6-[(4-Methylpiperazin-1-yl)methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]phenol](/img/structure/B1677773.png)
